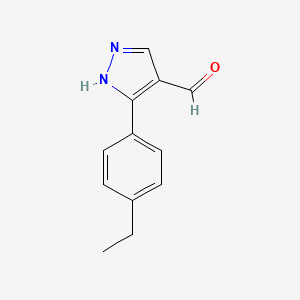
3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The compound is structurally related to various other pyrazole derivatives that have been synthesized and characterized in recent studies, which have explored their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another common method for synthesizing substituted pyrazoles is the 3+2 annulation method, which was employed to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of synthetic approaches in generating a wide array of pyrazole-based compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in different fields. The review paper on pyrazole-3(4)-carbaldehydes discusses the synthesis, reactions, and biological activity of these heterocycles, indicating their significance in the development of new pharmaceutical agents . Additionally, the reactivity of these compounds can be influenced by substituents on the phenyl ring, as seen in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, optical properties, and molecular docking studies, are crucial for their potential applications. For instance, the solvatochromic and photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde reveal how solvent polarity affects its emission spectrum . Similarly, the infrared spectrum, structural properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into its stability and potential as a phosphodiesterase inhibitor .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives have been extensively studied for their synthesis and chemical properties. Hamed et al. (2020) synthesized various heteroaryl pyrazole derivatives and characterized them using methods such as FTIR, NMR, and XRD. Their study highlights the versatility of pyrazole derivatives in forming Schiff bases with chitosan, which further expands the application of these compounds in various fields (Hamed et al., 2020).
Antimicrobial Applications
Several studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, Prasath et al. (2015) demonstrated that quinolinyl chalcones containing pyrazole groups exhibited promising anti-microbial properties against various bacterial and fungal strains. The research also pointed out the influence of molecular structure on the antimicrobial activity of these compounds (Prasath et al., 2015). Furthermore, studies by Abdel-Wahab et al. (2012) and Bhat et al. (2016) emphasized the antimicrobial and antioxidant properties of certain pyrazole-based heterocycles, indicating their potential use in therapeutic applications (Abdel-Wahab et al., 2012); (Bhat et al., 2016).
Analgesic and Anti-inflammatory Applications
Pyrazole derivatives have also been studied for their potential analgesic and anti-inflammatory effects. Viveka et al. (2015) synthesized new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their anticonvulsant and analgesic activities. Their findings suggest the compounds' potential for development as analgesic and anti-inflammatory agents (Viveka et al., 2015).
Structural Analysis and Characterization
In-depth structural analysis and characterization of pyrazole derivatives have been conducted to understand their molecular properties better. For instance, studies by Loh et al. (2013) and Xu & Shi (2011) involved the characterization of pyrazole compounds using X-ray crystallography, providing valuable insights into their molecular structure and potential interactions (Loh et al., 2013); (Xu & Shi, 2011).
Propiedades
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)12-11(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFDRWUCRJSDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

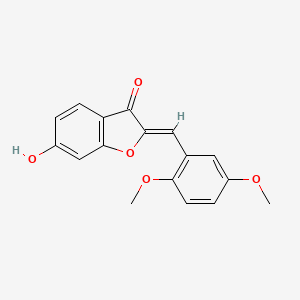
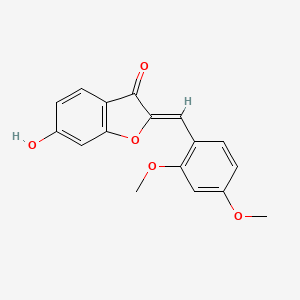
![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)

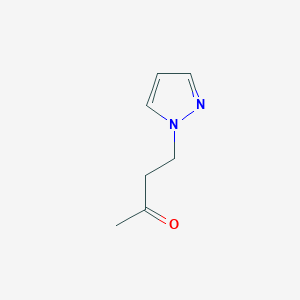
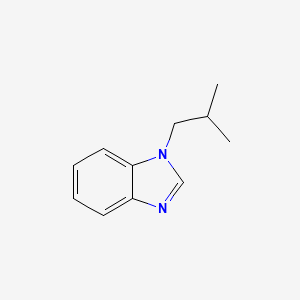
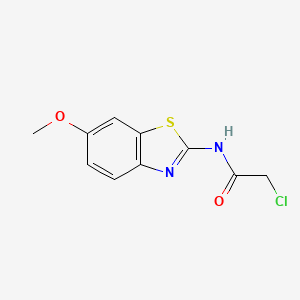
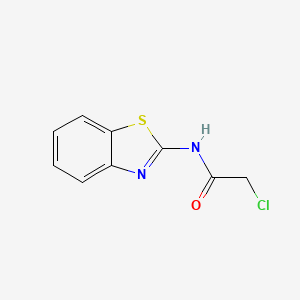
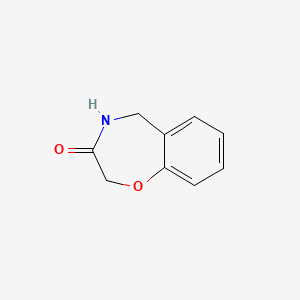
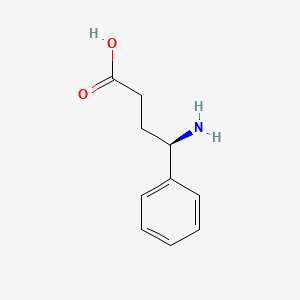
![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)